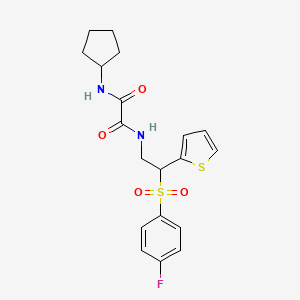

![molecular formula C8H13IN2O B2406132 [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol CAS No. 2226183-06-6](/img/structure/B2406132.png)

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a class of organic compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles are synthesized through various strategies such as the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, acetylacetone and hydrazine can give 3,5-dimethylpyrazole .Molecular Structure Analysis

The basic structure of a pyrazole molecule comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles react with various compounds to form different products. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis

Pyrazole is a weak base, with a pKb of 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Functionalization and Synthesis

- Functionalization with D-Glucopyranose and Aminoalcohols : Iodopyrazoles, closely related to the compound , have been functionalized with D-Glucopyranose and amino alcohols, demonstrating their versatility in chemical synthesis (Randow & Miethchen, 1991).

- Hypervalent Iodine Oxidation : A study on the hypervalent iodine oxidation of pyrazol-3(2H)-ones highlights the ability to produce various compounds, suggesting a pathway for modifying [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol (Moriarty et al., 1989).

Catalysis and Environmental Applications

- Carbon Dioxide-to-Methanol Conversion : A study demonstrating the conversion of carbon dioxide to methanol using an iron(II) scorpionate catalyst, with pyrazol-1-yl groups, suggests potential environmental applications (Ribeiro et al., 2017).

Biological and Medicinal Research

- Synthesis of Biomedical Compounds : Research on the electrocatalytic stereoselective transformation of aldehydes and pyrazolin-5-one into biomedical compounds suggests potential pharmaceutical applications for pyrazolyl derivatives (Elinson et al., 2015).

- Antimicrobial Activity : Pyrazole derivatives have been investigated for their antimicrobial activities, indicating a possible role in developing new therapeutic agents (Kumar et al., 2012).

Advanced Material Synthesis

- Crystal Structure Studies : The synthesis and characterization of pyrazol derivatives for their potential use in advanced materials and industries has been explored (Vyas et al., 2012).

Wirkmechanismus

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the context in which they are used. For instance, some pyrazole derivatives have been found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O/c1-6(2)4-11-7(5-12)3-8(9)10-11/h3,6,12H,4-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLROTWDZUSHKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)I)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-iodo-1-isobutyl-1H-pyrazol-5-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

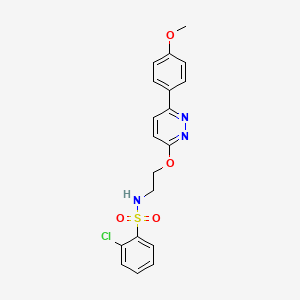

![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)

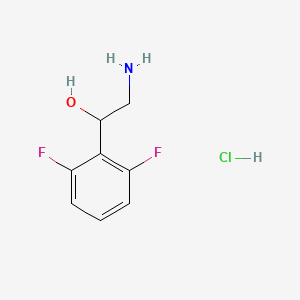

![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)

![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

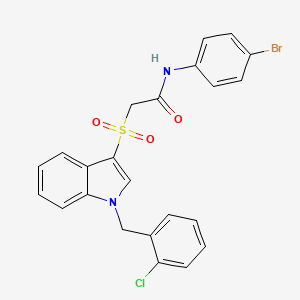

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)